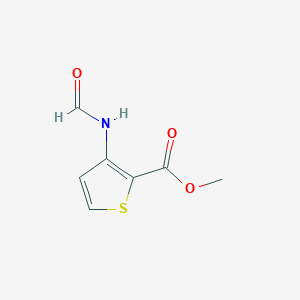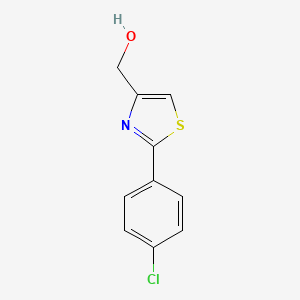
(2-(4-Chlorophenyl)thiazol-4-yl)methanol
Vue d'ensemble
Description
“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.70 g/mol . The compound is characterized by the presence of a thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, attached to a chlorophenyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of “(2-(4-Chlorophenyl)thiazol-4-yl)methanol” includes a thiazole ring attached to a chlorophenyl group and a methanol group . The InChI string representation of the molecule is “InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2” and the canonical SMILES string is "C1=CC(=CC=C1C2=NC(=CS2)CO)Cl" .Physical And Chemical Properties Analysis
“(2-(4-Chlorophenyl)thiazol-4-yl)methanol” has a molecular weight of 225.70 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 61.4 Ų, and the molecule contains 14 heavy atoms .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . The specific scientific field for this application is medicinal chemistry. The compounds are tested for their ability to neutralize free radicals or to decompose peroxides. The results of these tests determine the antioxidant activity of the compounds .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . In the field of medicinal chemistry, these compounds are tested for their ability to reduce pain and inflammation. The methods of application include in vivo testing on animal models. The results have shown that these compounds can effectively reduce pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown potent antimicrobial and antifungal activities . In microbiology, these compounds are tested against various strains of bacteria and fungi. The experimental procedures involve in vitro testing of the compounds against these microorganisms. The results have shown that these compounds can effectively inhibit the growth of these microorganisms .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . In virology, these compounds are tested for their ability to inhibit the replication of viruses. The experimental procedures involve in vitro testing of the compounds against various viruses. The results have shown that these compounds can effectively inhibit viral replication .
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant properties . In neurology, these compounds are tested for their ability to prevent or reduce the severity of seizures. The experimental procedures involve in vivo testing on animal models. The results have shown that these compounds can effectively prevent or reduce the severity of seizures .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . In the field of medicinal chemistry, these compounds are tested for their ability to increase the excretion of urine. The methods of application include in vivo testing on animal models. The results have shown that these compounds can effectively increase urine output .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties . In neurology, these compounds are tested for their ability to protect nerve cells from damage or degeneration. The experimental procedures involve in vivo testing on animal models. The results have shown that these compounds can effectively protect nerve cells .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . In oncology, these compounds are tested for their ability to inhibit the growth of tumor cells or to kill cells. The experimental procedures involve in vitro testing of the compounds against various types of cancer cells. The results have shown that these compounds can effectively inhibit the growth of tumor cells or kill cells .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



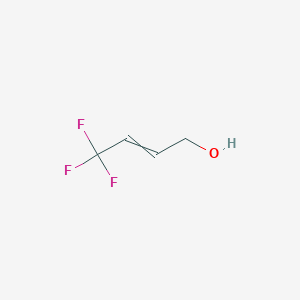

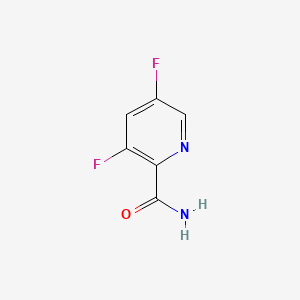
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
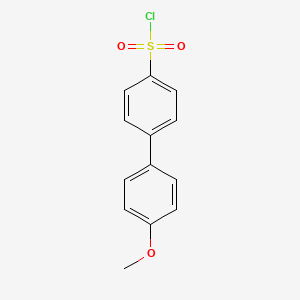
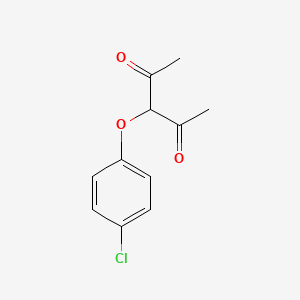
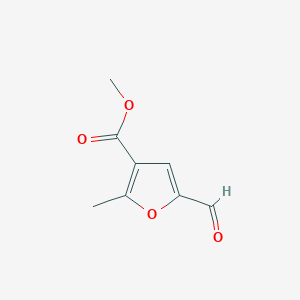
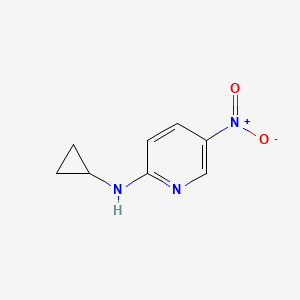
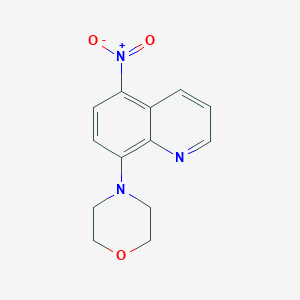
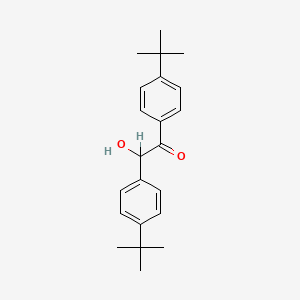
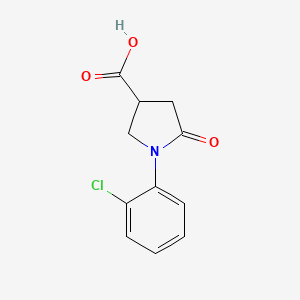
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
